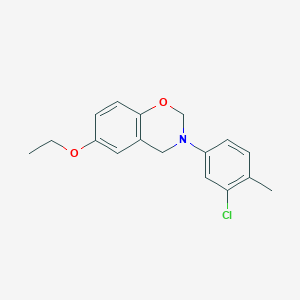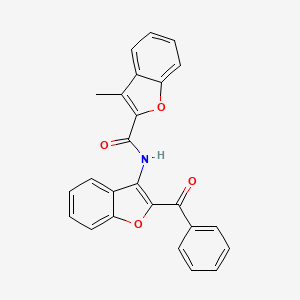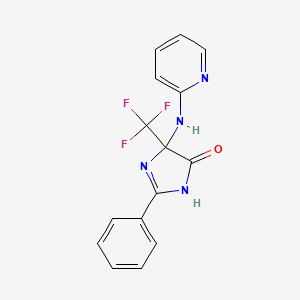![molecular formula C24H23N3O3 B11573741 N-(2-methylpropyl)-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B11573741.png)
N-(2-methylpropyl)-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ISOBUTYL-2-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZAMIDE: is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, an isobutyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ISOBUTYL-2-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated indole is reacted with isobutylamine to form the desired benzamide derivative. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-ISOBUTYL-2-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products:
Oxidation: Oxo derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted benzamide derivatives
Scientific Research Applications
Chemistry: In chemistry, N-ISOBUTYL-2-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, pharmacokinetics, and pharmacodynamics to determine its suitability as a drug candidate for treating various diseases.
Industry: In the industrial sector, N-ISOBUTYL-2-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZAMIDE can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-ISOBUTYL-2-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-(2-phenylethyl)benzamide
- 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid
Comparison: Compared to similar compounds, N-ISOBUTYL-2-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its isobutyl group and benzamide moiety differentiate it from other indole derivatives, potentially leading to unique interactions with molecular targets and novel applications in research and industry.
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H23N3O3/c1-15(2)13-25-23(29)17-9-3-4-11-19(17)26-21(28)14-27-20-12-6-8-16-7-5-10-18(22(16)20)24(27)30/h3-12,15H,13-14H2,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
GUZAFUUYYQLLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11573658.png)


![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11573664.png)
![N-tert-butyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B11573667.png)
![7-benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11573670.png)
![(2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11573671.png)
![8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11573679.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573683.png)

![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile](/img/structure/B11573697.png)
![methyl 4-{7-[(2-ethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11573704.png)
![5-Amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8H,9H,10H,11H,12H-quinolino[1,2-A]quinazoline-7-carbonitrile](/img/structure/B11573717.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide](/img/structure/B11573721.png)
